molecular formula C18H14N4O4 B6222885 3-{[(2-hydroxy-1H-1,3-benzodiazol-5-yl)formamido]methyl}-1H-indole-2-carboxylic acid CAS No. 2758000-28-9

3-{[(2-hydroxy-1H-1,3-benzodiazol-5-yl)formamido]methyl}-1H-indole-2-carboxylic acid

Cat. No.: B6222885
CAS No.: 2758000-28-9
M. Wt: 350.3
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Description

3-{[(2-hydroxy-1H-1,3-benzodiazol-5-yl)formamido]methyl}-1H-indole-2-carboxylic acid is a complex organic compound characterized by the presence of benzodiazole and indole groups[_{{{CITATION{{{_1{Buy N- [3- (1H-1,3-benzodiazol-2-yl)phenyl]-4- (4- { 3- (1H-1,3 ...

Properties

CAS No.

2758000-28-9

Molecular Formula

C18H14N4O4

Molecular Weight

350.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of substituted benzodiazoles and indoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the benzodiazole and indole groups allows for binding to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both benzodiazole and indole groups. Similar compounds include:

  • 2-hydroxy-1H-1,3-benzodiazol-5-carboxylic acid: Lacks the indole group.

  • 1H-indole-2-carboxylic acid: Lacks the benzodiazole group.

  • N-[(2-hydroxy-1H-1,3-benzodiazol-5-yl)methyl]formamide: Lacks the carboxylic acid group.

These differences highlight the uniqueness of 3-{[(2-hydroxy-1H-1,3-benzodiazol-5-yl)formamido]methyl}-1H-indole-2-carboxylic acid and its potential for diverse applications.

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